molecular formula C10H6Cl3NO B12582447 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- CAS No. 501099-10-1

2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-

Cat. No.: B12582447
CAS No.: 501099-10-1
M. Wt: 262.5 g/mol
InChI Key: UFYUHVMPCFYOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is a chemical compound that belongs to the class of pyrrolones This compound is characterized by the presence of a pyrrolone ring substituted with dichloro and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) and various organic halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrol-2-one, 3,4-dichloro-1-(4-chlorophenyl)-1,5-dihydro-
  • 2H-Pyrrol-2-one, 3,4-dichloro-1-(2-chlorophenyl)-1,5-dihydro-
  • 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-bromophenyl)-1,5-dihydro-

Uniqueness

2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dichloro and chlorophenyl groups can enhance its stability and provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

501099-10-1

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.5 g/mol

IUPAC Name

3,4-dichloro-1-(3-chlorophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C10H6Cl3NO/c11-6-2-1-3-7(4-6)14-5-8(12)9(13)10(14)15/h1-4H,5H2

InChI Key

UFYUHVMPCFYOFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.